Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate
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Overview
Description
Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate is a hypervalent iodine compound known for its unique chemical properties and structural diversity. It is a cyclic diaryliodonium salt, which has found significant applications in organic synthesis due to its high electrophilicity and superior leaving group ability .
Preparation Methods
The synthesis of Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate typically involves the oxidation of iodobiaryls followed by ligand exchange with arenes or organometallic arenes. The reaction is usually carried out in an undivided electrolysis cell using a solvent mixture of acetonitrile, hexafluoroisopropanol, and trifluoromethanesulfonic acid without any added electrolyte salts . This method is atom-efficient and generates no chemical waste, making it environmentally friendly. Industrial production methods often scale up this process to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidant in organic synthesis.
Substitution: It is used as an arylating agent for a wide range of nucleophiles due to its high electrophilicity.
Electrophilic Group Transfer: It participates in metal-catalyzed and metal-free cross-coupling reactions.
Common reagents used in these reactions include molecular iodine, trifluoromethanesulfonic acid, and various arenes. The major products formed from these reactions are typically polycyclic heterocyclic and carbocyclic compounds .
Scientific Research Applications
Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidant, photosensitizer in photopolymerization, and electrophilic group transfer reagent.
Biology: It has applications in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through its high electrophilicity and superior leaving group ability. It acts as an arylating agent, facilitating the transfer of aryl groups to nucleophiles. The molecular targets and pathways involved include the oxidation of iodobiaryls and the subsequent ligand exchange with arenes .
Comparison with Similar Compounds
Similar compounds to Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate include:
Compared to these compounds, this compound is unique due to its specific structural configuration and the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C19H15IO3S |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H8I.C7H8O3S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ZEYIUFCXJRKPRR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 |
Origin of Product |
United States |
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